sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate is a complex organic compound featuring a pyrazole ring, a sulfonate group, and a benzene ring. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate typically involves multi-step reactions starting from basic organic compounds. One common method involves the condensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This is followed by sulfonation reactions to introduce the sulfonate groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as p-toluenesulfonic acid, can enhance the yield and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can interact with enzymes and receptors, modulating their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and other interactions that influence biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and have similar biological activities.
Sulfur-containing pyrazoles: These compounds also feature sulfonate groups and exhibit comparable chemical reactivity.
Uniqueness
Sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131190-74-4 |
---|---|
Molecular Formula |
C11H10N3NaO8S2 |
Molecular Weight |
399.324 |
IUPAC Name |
sodium;3-[(1-methyl-5-oxo-4H-pyrazole-3-carbonyl)amino]-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C11H11N3O8S2.Na/c1-14-10(15)5-8(13-14)11(16)12-7-4-6(23(17,18)19)2-3-9(7)24(20,21)22;/h2-4H,5H2,1H3,(H,12,16)(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI Key |
DVQSYHHMLIQZQR-UHFFFAOYSA-M |
SMILES |
CN1C(=O)CC(=N1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Synonyms |
3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.